molecular formula C10H12N2S B016106 3-tert-Butylsulfanyl-pyridine-2-carbonitrile CAS No. 178811-40-0

3-tert-Butylsulfanyl-pyridine-2-carbonitrile

Cat. No. B016106
CAS RN: 178811-40-0
M. Wt: 192.28 g/mol
InChI Key: VOYCFYNBUBXWDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-tert-Butylsulfanyl-pyridine-2-carbonitrile involves multi-step chemical processes. For instance, a two-step synthesis sequence, including solvent-free condensation and reduction, is used for the efficient access to N-(pyrrol-2-yl)amines, demonstrating the complexity and versatility of synthetic routes for such compounds (Macías, Castillo, & Portilla, 2018). Another study describes the regioselective and transition-metal-free addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives as a convenient method for synthesizing 3-substituted 4-tert-Butylpyridine derivatives (Rappenglück et al., 2017).

Molecular Structure Analysis

The molecular and crystal structure of compounds related to 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, have been characterized by X-ray crystallographic analysis. These analyses highlight the importance of intramolecular hydrogen bonding in stabilizing the molecular structure (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 3-tert-Butylsulfanyl-pyridine-2-carbonitrile derivatives, such as diazotization and formylation, showcase the reactivity of the amino group in these compounds (Mironovich & Shcherbinin, 2014). Additionally, the synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate highlights the steps and methods used in synthesizing compounds with similar structures, providing insights into their chemical properties (Naveen et al., 2007).

Physical Properties Analysis

The physical properties of similar compounds are often analyzed through spectroscopic methods, such as FT-IR and FT-Raman, to understand the vibrational modes and structural characteristics. Such studies provide essential data on the compound's stability and interactions at the molecular level (Alzoman et al., 2015).

properties

IUPAC Name

3-tert-butylsulfanylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-6-12-8(9)7-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYCFYNBUBXWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401015
Record name 3-(tert-Butylsulfanyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butylsulfanyl-pyridine-2-carbonitrile

CAS RN

178811-40-0
Record name 3-(tert-Butylsulfanyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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